molecular formula C23H25N5O B11242438 2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide

Cat. No.: B11242438
M. Wt: 387.5 g/mol
InChI Key: BAXCRAOPTFZOAQ-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide typically involves multiple steps, including the construction of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide group. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound in scientific research and drug discovery.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

2-methyl-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O/c1-16-7-3-4-8-20(16)22(29)25-18-9-11-19(12-10-18)26-23-24-17(2)15-21(27-23)28-13-5-6-14-28/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,25,29)(H,24,26,27)

InChI Key

BAXCRAOPTFZOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCCC4)C

Origin of Product

United States

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